molecular formula C9H8F3N5O2 B11784717 Ethyl 3-(2,2,2-trifluoroethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate

Ethyl 3-(2,2,2-trifluoroethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate

Cat. No.: B11784717
M. Wt: 275.19 g/mol
InChI Key: LBDLHFPSVCCVAR-UHFFFAOYSA-N
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Description

Ethyl 3-(2,2,2-trifluoroethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate is a heterocyclic compound that features a triazolopyrimidine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the trifluoroethyl group imparts unique chemical properties, making it a valuable target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2,2,2-trifluoroethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,2-trifluoroethyl hydrazine with ethyl 2-cyano-3,3-dimethylacrylate, followed by cyclization with formamide under acidic conditions . The reaction is usually carried out at elevated temperatures to facilitate the formation of the triazolopyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,2,2-trifluoroethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the trifluoroethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 3-(2,2,2-trifluoroethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate involves its interaction with specific molecular targets. The trifluoroethyl group enhances its binding affinity to enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with nucleic acid synthesis, leading to its antiviral and anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(2,2,2-trifluoroethyl)-3H-[1,2,4]triazolo[4,3-D]pyrimidine-7-carboxylate
  • Ethyl 3-(2,2,2-trifluoroethyl)-3H-[1,2,3]triazolo[4,5-C]pyrimidine-7-carboxylate

Uniqueness

Ethyl 3-(2,2,2-trifluoroethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate is unique due to its specific triazolopyrimidine core and the position of the trifluoroethyl group. This structural arrangement imparts distinct electronic and steric properties, making it a valuable compound for targeted applications in medicinal and materials chemistry.

Properties

Molecular Formula

C9H8F3N5O2

Molecular Weight

275.19 g/mol

IUPAC Name

ethyl 3-(2,2,2-trifluoroethyl)triazolo[4,5-d]pyrimidine-7-carboxylate

InChI

InChI=1S/C9H8F3N5O2/c1-2-19-8(18)6-5-7(14-4-13-6)17(16-15-5)3-9(10,11)12/h4H,2-3H2,1H3

InChI Key

LBDLHFPSVCCVAR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=NC=N1)N(N=N2)CC(F)(F)F

Origin of Product

United States

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